1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE
CAS No.: 1212396-30-9
Cat. No.: VC6147796
Molecular Formula: C19H36ClNO3
Molecular Weight: 361.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212396-30-9 |
|---|---|
| Molecular Formula | C19H36ClNO3 |
| Molecular Weight | 361.95 |
| IUPAC Name | 1-(2,6-dimethylmorpholin-4-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C19H35NO3.ClH/c1-13-9-20(10-14(2)23-13)11-16(21)12-22-17-8-15-6-7-19(17,5)18(15,3)4;/h13-17,21H,6-12H2,1-5H3;1H |
| Standard InChI Key | MVQGLYIUGSSVEJ-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)CC(COC2CC3CCC2(C3(C)C)C)O.Cl |
Introduction
Chemical Structure and Stereochemical Considerations
The molecule comprises three distinct moieties:
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2,6-Dimethylmorpholin-4-yl group: A six-membered morpholine ring with methyl substitutions at the 2- and 6-positions. The morpholine nitrogen is protonated in the hydrochloride salt form, enhancing aqueous solubility .
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1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl group: A norbornane derivative with methyl groups at the 1-, 7-, and 7-positions. This rigid bicyclic system likely influences conformational stability and receptor binding .
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Propan-2-ol backbone: The central alcohol group at position 2 links the morpholine and norbornane subunits via ether and amine bonds, respectively.
Stereochemistry remains undefined in publicly available data, but synthetic routes for analogous morpholine-norbornane hybrids suggest potential diastereoselectivity during nucleophilic substitutions or cyclization steps . For example, the trans-diastereoselectivity observed in LY3154207 synthesis (>9:1 dr) highlights the role of steric effects and protecting groups in similar systems .
Synthetic Pathways and Optimization
Key Intermediate Synthesis
Hypothetical routes may involve:
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Morpholine subunit preparation: Starting from 2,6-dimethylmorpholine, which could be synthesized via cyclization of diethanolamine derivatives with methylating agents.
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Norbornane ether formation: Coupling 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with a propanol derivative under Mitsunobu or Williamson ether synthesis conditions .
A critical challenge is achieving regioselective etherification without epimerization. The use of silyl ether protecting groups, as demonstrated in LY3154207 synthesis, could stabilize intermediates during nucleophilic attacks .
Final Assembly and Salt Formation
Coupling the morpholine and norbornane intermediates via a propan-2-ol spacer would require careful optimization of reaction conditions:
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Amide or carbamate linkages: Unlikely due to the absence of carbonyl groups in the target structure.
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Ether and amine bonds: More plausible, given the presence of oxygen and nitrogen connectors.
The hydrochloride salt is likely formed during final purification by treating the free base with HCl in a polar solvent like ethanol or tetrahydrofuran, analogous to TPO mimetic salt preparations .
Hypothetical targets:
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Dopamine receptors: The morpholine group resembles LY3154207, a D1 receptor positive allosteric modulator .
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Antimicrobial activity: Norbornane ethers in naphthoquinone derivatives show efficacy against Gram-positive bacteria .
Physicochemical and Pharmacokinetic Properties
Calculated Properties
Metabolic Stability
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Phase I metabolism: Predicted hydroxylation at norbornane methyl groups (CYP3A4/2D6).
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Phase II conjugation: Glucuronidation of the secondary alcohol.
Comparative Analysis with Structural Analogs
LY3154207 (Dopamine D1 PAM)
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Shared features: Morpholine core, stereochemical complexity.
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Divergence: LY3154207 uses a tetrahydroisoquinoline system instead of norbornane .
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Bioactivity implications: The norbornane’s rigidity may reduce off-target binding compared to flexible isoquinoline moieties.
TPO Mimetic Salts
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